1-(Thiophen-2-yl)pentan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
1-thiophen-2-ylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-2-3-5-8(10)9-6-4-7-11-9;/h4,6-8H,2-3,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVDPYMHHRHTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride
Executive Summary & Chemical Identity
1-(Thiophen-2-yl)pentan-1-amine hydrochloride is a specialized heterocyclic amine used primarily as a scaffold in medicinal chemistry and neuropharmacology research. Structurally, it is a thiophene bioisostere of 1-phenylpentan-1-amine, where the phenyl ring is replaced by a thiophene moiety. This substitution alters the electronic distribution and lipophilicity of the molecule, potentially modifying its affinity for monoamine transporters and metabolic stability.
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols for research applications.
Chemical Data Table
| Property | Specification |
| IUPAC Name | This compound |
| Common Identifiers | |
| CAS Number | 1864056-75-6 (Salt) / 53119-25-8 (Ketone Precursor) |
| Molecular Formula | C |
| Molecular Weight | 205.75 g/mol (Salt) / 169.29 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid (Hygroscopic) |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
Molecular Weight Calculation & Stoichiometry
Precise molecular weight determination is critical for preparing molar solutions in biological assays. The values below are calculated using IUPAC standard atomic weights.
Component Breakdown
| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 16* | 1.008 | 16.128 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Sulfur (S) | 1 | 32.060 | 32.060 |
| Chlorine (Cl) | 1 | 35.450 | 35.450 |
| Total (Salt) | 205.744 g/mol |
*Note: Hydrogen count includes the 15 protons on the organic cation plus the acidic proton from HCl.
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the critical alpha-carbon chiral center.
Synthetic Methodology
The synthesis of 1-(Thiophen-2-yl)pentan-1-amine generally proceeds via the reductive amination of its ketone precursor, 1-(Thiophen-2-yl)pentan-1-one (CAS 53119-25-8). The following protocol describes a laboratory-scale synthesis suitable for generating the hydrochloride salt.
Reaction Pathway
-
Precursor: 1-(Thiophen-2-yl)pentan-1-one.
-
Intermediate: Oxime formation using Hydroxylamine HCl.
-
Reduction: Catalytic hydrogenation (Pd/C) or Hydride reduction (LiAlH
). -
Salt Formation: Precipitation with anhydrous HCl in diethyl ether.
Detailed Protocol (Self-Validating)
Step 1: Oxime Formation
-
Reagents: Dissolve 10 mmol of 1-(thiophen-2-yl)pentan-1-one in 20 mL Ethanol. Add 15 mmol Hydroxylamine HCl and 15 mmol Sodium Acetate.
-
Conditions: Reflux for 2 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The ketone spot (Rf ~0.[1]6) should disappear, replaced by the oxime (Rf ~0.3).
-
Workup: Evaporate ethanol, partition between water/DCM, dry organic layer over MgSO
.
Step 2: Reduction to Amine
-
Reagents: Suspend 20 mmol LiAlH
in dry THF (0°C) under Argon. Add the crude oxime dropwise. -
Safety: Exothermic reaction. Maintain temperature <10°C during addition.
-
Reflux: Heat to reflux for 4 hours.
-
Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O). Filter precipitate.
Step 3: Salt Formation
-
Dissolution: Dissolve the crude amine oil in anhydrous Diethyl Ether.
-
Acidification: Bubble dry HCl gas or add 2M HCl in Ether dropwise at 0°C.
-
Validation: A white precipitate forms immediately. Filter and wash with cold ether to remove non-basic impurities. Recrystallize from Isopropanol/Ether if necessary.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following analytical standards.
| Technique | Expected Signal / Result |
| 1H NMR (DMSO-d6) | |
| Mass Spectrometry | ESI+: m/z 170.1 [M+H] |
| Melting Point | 145–150 °C (Typical for HCl salts of this class; verify experimentally). |
| Solubility Test | Fully soluble in water (pH < 6); Insoluble in Hexanes. |
Handling & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.
-
Stability: The thiophene ring is susceptible to oxidation. Avoid prolonged exposure to air and light.
-
Safety: Treat as a potent bioactive amine. Use gloves, goggles, and a fume hood.
References
-
ChemScene. (n.d.). (1s)-1-(Thiophen-2-yl)propan-1-amine hydrochloride Product Page. Retrieved from (Analogous structure verification).
-
Cayman Chemical. (2023). Thiophene fentanyl (hydrochloride) Technical Information. Retrieved from (Thiophene bioisostere context).
-
PubChem. (2025).[2] Compound Summary: 1-(Thiophen-2-yl)pentan-1-one. Retrieved from (Precursor data).
-
Chem960. (n.d.). CAS 1864056-75-6 Entry.[3] Retrieved from (CAS verification).
Sources
An In-depth Technical Guide to the Predicted Biological Activity of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride
Foreword: A Predictive Analysis of a Novel Thiophene Amine
The field of medicinal chemistry is driven by the synthesis of novel molecular entities and the subsequent exploration of their biological potential. 1-(Thiophen-2-yl)pentan-1-amine hydrochloride is a compound for which extensive, direct biological data is not yet publicly available. Therefore, this guide adopts the perspective of a senior application scientist, leveraging established principles of medicinal chemistry, structure-activity relationships (SAR), and the known pharmacology of analogous compounds to construct a predictive profile of its likely biological activities. By dissecting its core structural motifs—the thiophene pharmacophore and the 1-aminopentane side chain—we can infer its potential interactions with biological systems, propose mechanisms of action, and outline a logical framework for its experimental validation.
Compound Profile and Structural Rationale
This compound is a primary amine featuring a five-carbon aliphatic chain attached to the second position of a thiophene ring. The hydrochloride salt form enhances its stability and aqueous solubility for experimental handling.[1]
-
Molecular Formula: C₉H₁₆ClNS
-
Molecular Weight: 205.75 g/mol
-
Key Structural Features:
-
Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. This moiety is recognized as a "privileged pharmacophore" in drug discovery, meaning it is a structural component frequently found in successful drugs across various therapeutic areas.[2][3] Its bioisosteric similarity to a benzene ring allows it to interact with many of the same biological targets, while its unique electronic properties often confer distinct pharmacological profiles.[4]
-
Pentylamine Chain: A five-carbon alkyl chain with a terminal primary amine. The length and lipophilicity of this chain are critical determinants of the compound's pharmacokinetic properties, including its ability to cross biological membranes like the blood-brain barrier. The primary amine group is a key site for hydrogen bonding and salt bridge formation with biological targets.[5]
-
The Thiophene Nucleus: A Privileged Scaffold in Pharmacology
The thiophene ring is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs.[2] Its prevalence is a testament to its metabolic stability and versatile biological activity. Thiophene-containing drugs have demonstrated efficacy as anti-inflammatory agents (e.g., Tiaprofenic acid), antipsychotics (e.g., Olanzapine), and antiplatelet agents (e.g., Clopidogrel), among many others.[6] This broad utility suggests that a novel thiophene-containing molecule like this compound has the potential to exhibit significant and diverse biological effects.
Predicted Biological Activities and Mechanisms of Action
Based on its structural similarity to known bioactive molecules, we can hypothesize several primary areas of biological activity.
Potential for Central Nervous System (CNS) Activity
The presence of a lipophilic alkyl chain attached to an amine suggests a strong possibility of CNS penetration and interaction with neurotransmitter systems.
Hypothesized Mechanism: Modulation of Monoaminergic and GABAergic Systems
Structurally related compounds are known to interact with key CNS targets. For instance, 1-(Thiophen-2-yl)hexan-1-amine, a close analog with a slightly longer alkyl chain, has been investigated as a potential agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that modulates the activity of dopamine, serotonin, and norepinephrine transporters, making it a target for psychiatric and neurological disorders.[1]
Furthermore, the general class of thiophene amines has been explored for GABAergic activity.[7] Thiopentone, a well-known thiobarbiturate anesthetic, exerts its effects by prolonging the opening of the GABA-A receptor chloride channel, leading to potent CNS depression.[8][9] While structurally distinct, this precedent highlights the potential for thiophene-containing compounds to interact with inhibitory neurotransmitter systems.
Structure-Activity Relationship Insights: The pentyl chain's length is critical. It confers a degree of lipophilicity that may facilitate passage across the blood-brain barrier. This contrasts with shorter-chain analogs like methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane), a known psychoactive substance, where small structural changes dramatically influence CNS effects.[1][10] The linear pentyl chain in the target compound may offer a different binding profile compared to branched or smaller analogs.
Diagram 1: Potential CNS Synaptic Modulation
Caption: Hypothesized interaction at a dopaminergic synapse.
Potential for Anti-inflammatory Activity
Many thiophene derivatives are potent anti-inflammatory agents, primarily through the inhibition of enzymes involved in the arachidonic acid cascade.[4]
Hypothesized Mechanism: Inhibition of Cyclooxygenase (COX) and/or Lipoxygenase (LOX)
Commercially available drugs like Tiaprofenic acid and Tinoridine function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes.[6] Zileuton, another thiophene-containing drug, is a specific inhibitor of 5-lipoxygenase (5-LOX), preventing the formation of leukotrienes.[6] Given this strong precedent, it is plausible that this compound could exhibit inhibitory activity against these key inflammatory enzymes.
Diagram 2: Arachidonic Acid Cascade Inhibition
Caption: Potential inhibition points in the arachidonic acid pathway.
Potential for Antimicrobial and Antifungal Activity
The thiophene moiety is present in several commercial fungicides and has been extensively studied for its broad-spectrum antimicrobial properties.[11][12]
Hypothesized Mechanism: The precise mechanism can vary, but thiophene derivatives often disrupt microbial cell membrane integrity or interfere with essential metabolic pathways. The lipophilic nature of the pentyl chain could facilitate its insertion into the lipid bilayers of bacterial or fungal cell membranes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A foundational experiment to validate this predicted activity would be the determination of the MIC.
-
Preparation: A two-fold serial dilution of this compound is prepared in appropriate liquid growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Positive (microorganism in media, no compound) and negative (media only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Predictive Pharmacokinetics and Metabolism
Absorption and Distribution
The compound's structure, with a moderately long alkyl chain, suggests a balance between aqueous solubility (due to the hydrochloride salt) and lipophilicity. This balance is often favorable for oral absorption. Its predicted lipophilicity makes CNS penetration plausible, as discussed previously.
Metabolism and Potential for Toxicity
The metabolic fate of the thiophene ring is of critical importance due to its association with toxicity in some drugs.[13]
Mechanism of Metabolic Activation: Metabolism of thiophene-containing xenobiotics is primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.[13][14] Two competitive pathways can lead to the formation of reactive, toxic metabolites:
-
S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a thiophene-S-oxide. This reactive intermediate can act as a Michael acceptor, covalently binding to cellular macromolecules like proteins.
-
Epoxidation: The double bonds of the thiophene ring are oxidized to form a thiophene epoxide. This strained ring is highly electrophilic and can readily react with nucleophilic residues on proteins and DNA, leading to cellular damage.
Quantum chemical studies suggest that the epoxidation pathway is often kinetically and thermodynamically more favorable than S-oxidation.[13] This metabolic activation is the mechanistic basis for the hepatotoxicity observed with drugs like tienilic acid.[13][14]
Diagram 3: CYP450-Mediated Metabolic Activation of Thiophene
Caption: Potential metabolic pathways leading to thiophene toxicity.
Proposed Synthetic Route
A common and efficient method for synthesizing primary amines of this type is through the reductive amination of the corresponding ketone.[1]
Protocol: Reductive Amination of 1-(Thiophen-2-yl)pentan-1-one
-
Imine Formation: 1-(Thiophen-2-yl)pentan-1-one is dissolved in a suitable solvent (e.g., methanol) and reacted with an ammonia source (e.g., ammonium acetate) or hydroxylamine hydrochloride to form the intermediate imine or oxime, respectively.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. For oxime reduction, a stronger agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation may be required.[15] This step reduces the C=N double bond to a C-N single bond, forming the primary amine.
-
Workup and Salt Formation: The reaction is quenched, and the product is extracted and purified. The purified free base is then dissolved in a solvent like diethyl ether and treated with hydrochloric acid (e.g., HCl in ether) to precipitate the stable this compound salt.
Diagram 4: Synthetic Pathway via Reductive Amination
Caption: A plausible synthetic route to the target compound.
Summary and Future Research Directives
This guide presents a predictive overview of the biological activity of this compound. Based on robust structure-activity relationship data from the broader class of thiophene-containing compounds, this molecule is predicted to possess significant biological activity, with primary potential in:
-
Neuropharmacology: Modulating monoaminergic or GABAergic systems.
-
Anti-inflammatory Therapeutics: Inhibiting COX and/or LOX enzymes.
-
Antimicrobial Chemotherapy: Exerting bactericidal or fungicidal effects.
It is crucial to underscore that this profile is inferential. The next logical step is a systematic experimental evaluation to confirm or refute these hypotheses. A recommended research progression would involve:
-
In Vitro Target Screening: High-throughput screening against a panel of CNS receptors (e.g., TAAR1, dopamine/serotonin transporters), inflammatory enzymes (COX-1, COX-2, 5-LOX), and a diverse panel of microbial strains.
-
Cell-Based Assays: Cytotoxicity assays (e.g., on THP-1 or HepG2 cell lines) to assess the potential for toxicity predicted by its metabolic pathway.[16] Functional assays to measure anti-inflammatory effects (e.g., measuring prostaglandin E2 release from stimulated macrophages).
-
In Vivo Studies: Should in vitro results prove promising and the toxicity profile be acceptable, preclinical studies in animal models would be warranted to assess efficacy and pharmacokinetics.
This structured approach will efficiently elucidate the true biological and therapeutic potential of this novel chemical entity.
References
- Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development (IJRD).
- Unknown Author. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Various Authors. (2021). Thiophene-Based Compounds. Encyclopedia MDPI.
- Unknown Author. (2024). Thiopentone. LITFL - CCC Pharmacology.
- BenchChem. (n.d.). Thiophen-2-amine hydrochloride. BenchChem.
- BenchChem. (n.d.). 1-(Thiophen-2-yl)hexan-1-amine hydrochloride. BenchChem.
- BenchChem. (n.d.). 1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol. BenchChem.
- Buttner, R. (2020). Pharm 101: Thiopentone. LITFL.
- Drug Design Org. (2005).
- Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Al-Saeed, M., et al. (2022). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report.
- Various Authors. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.
- Pal, R., & Kumar, D. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Journal of Physical Chemistry B.
- The University of Kansas, Department of Medicinal Chemistry. (n.d.). Chemical Mechanisms of Cytotoxicity. Medicinal Chemistry - The University of Kansas.
- Unknown Author. (n.d.). Cytotoxic effect on THP-1 cells in response to increasing extracts and...
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Methodological & Application
The Synthetic Utility of 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride: A Guide for Organic Chemists
Introduction: Unlocking the Potential of a Versatile Thiophene Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the thiophene nucleus stands as a privileged scaffold, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, renders it a valuable component in drug design.[1] 1-(Thiophen-2-yl)pentan-1-amine hydrochloride emerges as a key intermediate, offering a strategic entry point for the introduction of the pharmacologically relevant thiophene moiety functionalized with a reactive primary amine. This guide provides an in-depth exploration of the synthesis and diverse applications of this versatile building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic importance of this compound lies in the combination of the thiophene ring and a primary amine separated by a five-carbon alkyl chain. The amine functionality serves as a versatile handle for a wide array of chemical transformations, including acylation, sulfonylation, and carbon-nitrogen bond-forming reactions.[2][3] This allows for the facile construction of libraries of novel thiophene-containing molecules for screening in drug discovery programs.
Synthesis of this compound
The most direct and efficient route to 1-(Thiophen-2-yl)pentan-1-amine is through the reductive amination of thiophene-2-carboxaldehyde with pentylamine. This two-step, one-pot procedure involves the initial formation of an imine intermediate, which is then reduced in situ to the desired primary amine. Subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reductive Amination
| Reagent | Molar Equiv. | MW | Amount |
| Thiophene-2-carboxaldehyde | 1.0 | 112.15 g/mol | 5.61 g (50 mmol) |
| Pentylamine | 1.1 | 87.16 g/mol | 5.24 g (60 mmol) |
| Sodium borohydride (NaBH₄) | 1.5 | 37.83 g/mol | 2.84 g (75 mmol) |
| Methanol (MeOH) | - | - | 200 mL |
| Diethyl ether (Et₂O) | - | - | 200 mL |
| 2M HCl in Et₂O | - | - | q.s. |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add thiophene-2-carboxaldehyde (5.61 g, 50 mmol) and methanol (150 mL).
-
Add pentylamine (5.24 g, 60 mmol) dropwise to the stirred solution at room temperature. The formation of the imine can be monitored by TLC. Stir the mixture for 1 hour.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.84 g, 75 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude 1-(Thiophen-2-yl)pentan-1-amine as an oil.
-
Dissolve the crude amine in diethyl ether (100 mL) and cool to 0 °C.
-
Add 2M HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Application Notes: A Versatile Precursor in Organic Synthesis
This compound serves as a valuable starting material for the synthesis of a wide range of more complex molecules. The primary amine functionality is a key reactive site for derivatization.
Caption: Key synthetic transformations of 1-(thiophen-2-yl)pentan-1-amine.
Synthesis of Novel Amides and Sulfonamides
The primary amine of 1-(Thiophen-2-yl)pentan-1-amine readily undergoes acylation and sulfonylation with a variety of acylating and sulfonylating agents to produce the corresponding amides and sulfonamides. These derivatives are of significant interest in medicinal chemistry, as the amide and sulfonamide moieties are common features in many drug molecules. The thiophene ring in these products can participate in crucial interactions with biological targets.[2]
General Protocol for Acylation:
-
Suspend this compound (1.0 equiv.) and a suitable base (e.g., triethylamine, 2.2 equiv.) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired amide.
C-N Cross-Coupling Reactions
1-(Thiophen-2-yl)pentan-1-amine can act as a nucleophilic coupling partner in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[3][4] This powerful transformation allows for the synthesis of N-aryl or N-heteroaryl derivatives, providing access to a diverse range of compounds with potential applications in materials science and pharmaceuticals.
General Protocol for Buchwald-Hartwig Amination:
| Component | Typical Loading |
| Aryl halide/triflate | 1.0 equiv. |
| 1-(Thiophen-2-yl)pentan-1-amine | 1.2 equiv. |
| Palladium catalyst (e.g., Pd₂(dba)₃) | 1-5 mol% |
| Ligand (e.g., BINAP, Xantphos) | 2-10 mol% |
| Base (e.g., NaOt-Bu, K₂CO₃) | 2.0 equiv. |
| Solvent | Toluene or Dioxane |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent, followed by 1-(Thiophen-2-yl)pentan-1-amine (1.2 equiv.).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Precursor for Schiff Bases and Heterocyclic Systems
The primary amine can condense with aldehydes and ketones to form Schiff bases (imines).[5] These imines are valuable intermediates themselves, susceptible to nucleophilic attack or reduction. Furthermore, they can be employed in cyclization reactions to construct a variety of nitrogen-containing heterocyclic systems, further expanding the synthetic utility of the parent amine.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via reductive amination and the reactivity of its primary amine group provide chemists with a powerful tool for the synthesis of diverse thiophene-containing molecules. The protocols and application notes presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound in their own research and development programs.
References
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(N.A.). Synthesis of thiophen derivatives 175 from N,S-alkyl amino acetals 4.... ResearchGate. Retrieved February 12, 2026, from [Link]
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(N.A.). Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes. ScienceDirect. Retrieved February 12, 2026, from [Link]
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Kpoezoun, A., Baba, G., & Guillemin, J.-C. (2024). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]
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(N.A.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Retrieved February 12, 2026, from [Link]
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(N.A.). Ruthenium-catalyzed Enantioselective Alkylation of Sulfenamides: A General Approach for the Synthesis of Drug Relevant S-Methyl. ACS Publications. Retrieved February 12, 2026, from [Link]
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(N.A.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved February 12, 2026, from [Link]
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(N.A.). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Journal of Scientific Research. Retrieved February 12, 2026, from [Link]
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(N.A.). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. National Institutes of Health. Retrieved February 12, 2026, from [Link]
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(N.A.). Thiophene-2-carboxaldehyde. Wikipedia. Retrieved February 12, 2026, from [Link]
-
(N.A.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Retrieved February 12, 2026, from [Link]
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Application Notes & Protocols: 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride as a Versatile Building Block for Novel Compound Synthesis
Introduction: The Strategic Value of the Thiophene Scaffold
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant presence in numerous FDA-approved pharmaceuticals.[1][2] Its role as a bioisostere for the phenyl group allows it to modulate pharmacokinetic properties while engaging in crucial interactions with biological targets.[1] The building block, 1-(Thiophen-2-yl)pentan-1-amine hydrochloride, offers a unique combination of three key structural features for drug discovery and development:
-
The Thiophene Moiety: Provides a stable, aromatic core amenable to further functionalization and capable of forming key binding interactions.
-
The Primary Amine: A highly versatile reactive handle for introducing a wide array of functional groups and building molecular complexity. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[3][4]
-
The Pentyl Chain: A lipophilic alkyl chain that can be used to tune the compound's overall lipophilicity (LogP), influencing properties such as membrane permeability and metabolic stability.
This guide provides an in-depth exploration of this compound as a foundational reagent, complete with detailed protocols for two of its most powerful applications: N-Acylation for the synthesis of novel amides and Reductive Amination for the construction of complex secondary amines.
Compound Profile and Safe Handling
Before utilization, it is critical to understand the physicochemical properties and safety requirements for this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NS · HCl | (Calculated) |
| Molecular Weight | 205.75 g/mol | (Calculated) |
| Physical Form | Expected to be a solid | [5][6] |
| Predicted TPSA | 26.02 Ų | [7] |
| Predicted XlogP | 2.5 - 3.0 | [7][8] |
| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere. | [6][9][10] |
Note: Some values are predicted based on the free base or closely related structures.
Safety & Handling Precautions
This compound should be handled as a hazardous substance.[11]
-
Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[5][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. The free amine is liberated upon reaction with a base.[12]
-
First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]
Core Synthetic Applications & Protocols
The primary amine of 1-(Thiophen-2-yl)pentan-1-amine is a nucleophilic center that serves as the key reactive site for building novel molecular architectures. The following sections detail protocols for two fundamental transformations.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [3-(1H-Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride | 1158472-22-0 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | 645411-16-1 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - 53632-92-1 (C7H11NS) [pubchemlite.lcsb.uni.lu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride
Welcome to the technical support guide for the synthesis of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, minimize impurities, and optimize your reaction outcomes.
The most common and industrially scalable route to 1-(Thiophen-2-yl)pentan-1-amine is the reductive amination of 1-(Thiophen-2-yl)pentan-1-one. This process, while robust, is susceptible to several side reactions that can lead to a range of impurities. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental observations and links them to potential root causes, providing actionable solutions.
Issue 1: Low Purity by HPLC/GC Analysis - Multiple Unidentified Peaks
Observation: Your final hydrochloride salt shows a low purity (<98%) with several unexpected peaks in the chromatogram.
Potential Causes & Solutions:
-
Cause A: Incomplete Reaction - Presence of Starting Ketone.
-
Scientific Rationale: The initial formation of the imine from 1-(thiophen-2-yl)pentan-1-one and the ammonia source is a reversible equilibrium. Insufficient reaction time, low temperature, or inefficient water removal can leave a significant amount of the starting ketone unreacted.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Implement in-process control (IPC) using TLC or rapid HPLC/GC to monitor the disappearance of the starting ketone. The reaction should not be quenched until the ketone is consumed to a satisfactory level (e.g., <1%).
-
Water Removal: If using a method that generates water, such as reaction with ammonium acetate, consider using a Dean-Stark apparatus or adding a dehydrating agent like magnesium sulfate or molecular sieves to drive the imine formation equilibrium forward.
-
Purification: The ketone can often be removed during workup. An acidic wash (e.g., 1M HCl) will extract the desired primary amine into the aqueous phase, leaving the neutral ketone in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified amine free base.
-
-
-
Cause B: Over-reduction - Formation of 1-(Thiophen-2-yl)pentan-1-ol.
-
Scientific Rationale: The choice of reducing agent is critical. Strong, non-selective hydrides like sodium borohydride (NaBH₄) can reduce the starting ketone directly to the corresponding alcohol, 1-(thiophen-2-yl)pentan-1-ol, competing with the desired reduction of the imine intermediate.[1]
-
Troubleshooting Protocol:
-
Use a Selective Reducing Agent: Switch to a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they reduce the imine much faster than the ketone under weakly acidic conditions.[1][2]
-
Control Stoichiometry: Ensure no more than 1.5-2.0 equivalents of the reducing agent are used. Excess hydride increases the likelihood of side reactions.
-
Purification: The alcohol impurity is neutral and can be separated from the basic amine product via acid-base extraction as described above.
-
-
-
Cause C: Dimerization - Formation of a Secondary Amine Impurity.
-
Scientific Rationale: The newly formed primary amine product is nucleophilic and can react with a remaining imine intermediate. This subsequent reductive amination step leads to the formation of a secondary amine dimer, bis(1-(thiophen-2-yl)pentyl)amine. This is a common issue in reductive aminations starting from ammonia.[1]
-
Troubleshooting Protocol:
-
Control Amine Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to statistically favor the reaction of the imine with ammonia over the reaction with the product amine.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the instantaneous concentration of the primary amine product low, minimizing its chance to compete with ammonia for the imine.
-
Purification: The secondary amine is also basic and will be extracted with the primary amine. Careful column chromatography is often required to separate these two closely related compounds.
-
-
Issue 2: Product Discoloration (Yellow or Brown HCl Salt)
Observation: The isolated this compound salt is off-white, yellow, or brown, indicating the presence of chromophoric impurities.
Potential Causes & Solutions:
-
Cause A: Thiophene Ring Instability.
-
Scientific Rationale: The thiophene ring can be sensitive to strongly acidic or oxidizing conditions, leading to polymerization or the formation of colored degradation products.[3] This is particularly true if residual strong acids (from HCl gas or concentrated HCl) are present at elevated temperatures.
-
Troubleshooting Protocol:
-
Controlled Salt Formation: Form the hydrochloride salt at low temperatures (0-5 °C). Use a calculated amount of HCl (e.g., as a solution in isopropanol or ether) rather than bubbling excess HCl gas.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, which can be exacerbated by trace metal catalysts or acidic conditions.
-
Decolorization: If discoloration occurs, the free base can be treated with activated carbon in a suitable solvent (e.g., ethyl acetate, toluene) before the salt formation step. A brief treatment (15-30 minutes) followed by filtration through celite is often sufficient.
-
-
Issue 3: Poor Yield of Isolated Product
Observation: The final isolated yield is significantly lower than expected based on the consumption of starting material.
Potential Causes & Solutions:
-
Cause A: Inefficient Extraction.
-
Scientific Rationale: The amine free base has some water solubility, and its hydrochloride salt has some solubility in organic solvents. Multiple extractions are necessary to ensure quantitative recovery. The pH of the aqueous layer during extractions is critical.
-
Troubleshooting Protocol:
-
pH Monitoring: During the basic extraction of the free amine, ensure the pH of the aqueous layer is >12 to fully deprotonate the amine and maximize its partition into the organic phase.
-
Multiple Extractions: Perform at least three extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover the product.
-
Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to reduce the amount of dissolved water and improve product recovery upon solvent evaporation.
-
-
-
Cause B: Product Loss During Crystallization/Precipitation.
-
Scientific Rationale: The hydrochloride salt's solubility is highly dependent on the solvent system used for its precipitation. If the solvent is too polar, a significant amount of product may remain in the mother liquor.
-
Troubleshooting Protocol:
-
Solvent Selection: A common method is to dissolve the free base in a moderately polar, water-miscible solvent like isopropanol (IPA) and add an ethereal solution of HCl or an IPA/HCl solution. The salt crashes out of solution. Alternatively, dissolving the base in a non-polar solvent like diethyl ether or MTBE and adding the HCl solution is also effective.
-
Anti-Solvent Addition: After precipitation begins, adding a non-polar anti-solvent (e.g., heptane, hexane) can often force more product out of the solution, increasing the yield.
-
Cooling: Ensure the mixture is thoroughly cooled (e.g., in an ice bath) for a sufficient period before filtering to maximize recovery.
-
-
Visualizing the Synthesis and Impurity Formation
The following diagrams illustrate the core reaction pathway and the formation of key impurities.
Caption: Reductive amination workflow and points of impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this reaction?
A1: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended.[2] It is milder than sodium borohydride and selectively reduces the imine intermediate in the presence of the starting ketone, which significantly minimizes the formation of the 1-(thiophen-2-yl)pentan-1-ol impurity.[1] The reaction is typically run in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and often benefits from a catalytic amount of acetic acid.
Q2: My NMR shows unreacted starting material, but the reaction was left overnight. Why?
A2: This points to an issue with the initial imine formation, which is an equilibrium-controlled step.[2] If water is not effectively removed from the reaction, the equilibrium will not favor the imine, and the subsequent reduction step cannot proceed. Ensure your ammonia source is appropriate and consider adding a drying agent or using a Dean-Stark trap if the reaction scale and solvent system permit.
Q3: How can I confirm the presence of the secondary amine (dimer) impurity?
A3: The dimer impurity, bis(1-(thiophen-2-yl)pentyl)amine, can be identified using a combination of techniques:
-
Mass Spectrometry (MS): Look for a mass peak corresponding to the dimer's molecular weight. For this specific dimer, the expected (M+H)⁺ would be around m/z 336.5.
-
¹H NMR Spectroscopy: The dimer will have characteristic signals. You will see a reduction in the relative integration of the N-H protons (which may be broad or exchangeable) compared to the product's -NH₂ protons. The methine proton (-CH-N) signal will also be present, but the overall spectrum will be more complex than that of the primary amine.
-
HPLC: The dimer is less polar than the primary amine product and will typically have a longer retention time on a reverse-phase column.
Q4: What is the best way to purify the final product if column chromatography is not feasible on a large scale?
A4: For large-scale purification, recrystallization of the hydrochloride salt is the most effective method.
-
Protocol for Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as isopropanol (IPA) or ethanol.
-
If impurities are insoluble, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the mixture in an ice bath (0-5 °C) for at least one hour to maximize precipitation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This process is excellent for removing less polar impurities and can significantly improve the product's purity and color.
-
Q5: Can I use catalytic hydrogenation for the reduction step?
A5: Yes, catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst, Pd/C) is a viable and often very clean method for reductive amination.[2] However, it requires specialized equipment (hydrogenator) to handle hydrogen gas safely. A key consideration is the potential for catalyst poisoning by the sulfur atom in the thiophene ring. Specialized or sulfur-tolerant catalysts may be required for optimal performance, and catalyst screening is recommended.
References
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Process for the purification of thiophene.
Sources
Technical Support Center: 1-(Thiophen-2-yl)pentan-1-amine hydrochloride
Introduction: Navigating the Stability of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound. As a molecule incorporating both a primary amine hydrochloride and a thiophene moiety, its stability profile is nuanced. Understanding the inherent chemical liabilities of these functional groups is paramount to ensuring data integrity, developing robust formulations, and avoiding experimental artifacts.
This guide moves beyond simple storage instructions to provide a deeper understanding of the why behind the stability challenges. We will explore potential degradation pathways, offer validated troubleshooting protocols for common issues, and provide methodologies for comprehensive stability assessments.
Section 1: Chemical Profile and Inherent Stability Characteristics
This compound is a salt, which generally confers greater stability in the solid state compared to its free base form. However, its structure contains two key areas susceptible to degradation: the thiophene ring and the primary amine group.
-
The Thiophene Ring: While thiophene is an aromatic heterocycle, it is not as stable as benzene. The sulfur atom's lone pair electrons participate in the aromatic system, but the ring can be susceptible to oxidative metabolic pathways, potentially forming reactive thiophene S-oxides or epoxides.[1] This reactivity can be enhanced by certain substituents and environmental conditions like light and the presence of singlet oxygen.[2]
-
The Primary Amine Hydrochloride: The primary amine is a nucleophilic center, making it susceptible to reactions with electrophiles, particularly aldehydes and ketones. As a hydrochloride salt, its stability is pH-dependent. In basic conditions, it deprotonates to the more reactive free base, which is more prone to oxidation. The salt form can also be hygroscopic, and absorbed moisture can accelerate degradation pathways.[3]
Caption: Molecular structure highlighting key functional groups prone to instability.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A: Based on data from chemically similar compounds, the material should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[3][4] For long-term storage, conditions of 2-8°C under an inert atmosphere (e.g., argon or nitrogen) are recommended to minimize oxidative and hydrolytic degradation.[5] Avoid exposure to moisture, as the hydrochloride salt can be hygroscopic.[3]
Q2: Is this compound sensitive to light?
A: Yes, compounds containing a thiophene ring should be considered potentially photosensitive.[2][6] Exposure to light, particularly UV, can promote oxidation of the thiophene ring.[2] It is critical to store the solid material in amber vials and to protect solutions from light by using amber glassware or wrapping containers in aluminum foil during experiments.
Q3: What solvents should I use to prepare stock solutions for long-term storage?
A: For maximal stability, stock solutions should be prepared in high-purity, anhydrous, and degassed aprotic solvents such as DMSO or DMF. Store these solutions at -20°C or -80°C. Avoid preparing aqueous stock solutions for long-term storage due to the risk of hydrolysis. If aqueous buffers are required for an experiment, prepare the dilution from the organic stock immediately before use.
Q4: What are the most likely degradation products I might observe?
A: The primary degradation pathways are likely to be:
-
Oxidation: Formation of the thiophene S-oxide on the sulfur atom or hydroxylation of the thiophene ring.[1]
-
Reaction with Aldehydes/Ketones: If the compound is in a formulation with excipients like lactose or PEGs (which can contain aldehyde impurities), imine formation via the primary amine can occur. This is a common issue for primary and secondary amine drugs.[7]
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the carbon-nitrogen bond could theoretically occur, though this is less common than for esters or amides.[8]
Section 3: Troubleshooting Experimental Instability
This section provides structured guides to diagnose and resolve common stability issues encountered during research and development.
Guide 1: Issue - Degradation of Solid Material
-
Symptoms:
-
Noticeable change in color (e.g., from white/off-white to yellow or brown).
-
Clumping or "wet" appearance of the powder.
-
Decreased solubility compared to a fresh lot.
-
Appearance of degradation peaks in the HPLC analysis of a freshly prepared solution.
-
-
Causality: These symptoms most often point to improper storage, leading to degradation from exposure to moisture, oxygen, light, or heat.[3]
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting solid-state instability.
Guide 2: Issue - Instability in Solution
-
Symptoms:
-
A time-dependent decrease in the main compound's peak area in chromatographic analysis.
-
Growth of new peaks in the chromatogram over time.
-
Visible color change or precipitation in the solution upon standing.
-
-
Causality: This is often caused by solvent reactivity, pH effects converting the salt to the less stable free base, oxidation from dissolved oxygen, or photodegradation from ambient light.
-
Diagnostic Protocol: Solution Stability Screening
-
Preparation: Prepare solutions (~1 mg/mL) of the compound in a matrix of different solvents and conditions as outlined in the table below. Use a freshly opened bottle of the compound as your reference standard (T=0).
-
Storage: Store aliquots of each solution under two conditions: protected from light at room temperature and exposed to ambient lab light.
-
Analysis: Analyze each sample by a stability-indicating HPLC method immediately after preparation (T=0) and at subsequent time points (e.g., 4, 8, 24, 48 hours).
-
Evaluation: Calculate the percentage of the remaining parent compound relative to T=0. A loss of >5% typically indicates meaningful degradation.
-
-
Data Presentation: Solution Stability Screening Results
| Condition ID | Solvent/Buffer | pH | Storage | % Parent Remaining (T=24h) | Observations (Color, Precipitate) |
| A-1 | Acetonitrile:Water (50:50) | ~5.0 | Dark | ||
| A-2 | Acetonitrile:Water (50:50) | ~5.0 | Light | ||
| B-1 | pH 2.0 HCl Buffer | 2.0 | Dark | ||
| B-2 | pH 2.0 HCl Buffer | 2.0 | Light | ||
| C-1 | pH 7.4 PBS Buffer | 7.4 | Dark | ||
| C-2 | pH 7.4 PBS Buffer | 7.4 | Light | ||
| D-1 | pH 9.0 Carbonate Buffer | 9.0 | Dark | ||
| D-2 | pH 9.0 Carbonate Buffer | 9.0 | Light | ||
| E-1 | DMSO | N/A | Dark |
-
Solutions:
-
Acidic/Neutral pH: If stability is poor at neutral or basic pH, maintain acidic conditions (pH 3-5) in aqueous solutions.
-
Oxygen Sensitivity: If degradation occurs even in the dark in organic solvents, degas solvents by sparging with nitrogen or argon before use.
-
Photosensitivity: If light-exposed samples degrade faster, perform all experimental manipulations under yellow light or in light-protected vessels.
-
General Practice: Always use freshly prepared solutions for quantitative experiments.
-
Section 4: Advanced Stability Assessment: Forced Degradation Studies
For regulatory filings or to develop a validated stability-indicating analytical method, a forced degradation (or stress testing) study is required.[9] The goal is to intentionally degrade the sample to an extent of 5-20% to ensure all potential degradation products can be resolved from the parent peak.[9]
-
Experimental Workflow for Forced Degradation:
Caption: Standard workflow for a forced degradation study.
-
Detailed Protocols for Forced Degradation Studies
| Stress Condition | Protocol | Rationale & Mechanistic Insight |
| Acid Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.2 M HCl. 2. Incubate at 60°C for 8 hours. 3. Cool, neutralize with 0.2 M NaOH, and dilute for analysis. | Tests for lability in low pH environments. While the amine is protonated and protected, other functional groups could be susceptible.[10] |
| Base Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.2 M NaOH. 2. Incubate at 60°C for 2 hours. 3. Cool, neutralize with 0.2 M HCl, and dilute for analysis. | Deprotonates the amine to the free base, which is more nucleophilic and potentially more susceptible to elimination or oxidative reactions.[11][12] |
| Oxidation | 1. To 1 mL of stock solution, add 1 mL of 6% H₂O₂. 2. Store at room temperature, protected from light, for 24 hours. 3. Dilute for analysis. | Hydrogen peroxide mimics oxidative stress. The primary target is the electron-rich thiophene ring, which can be oxidized to its S-oxide.[1][13] |
| Thermal | 1. Place ~5 mg of solid compound in a clear glass vial. 2. Heat in an oven at 80°C for 48 hours. 3. Cool, dissolve in solvent, and dilute for analysis. | Assesses the intrinsic thermal stability of the molecule in the solid state.[3] |
| Photolytic | 1. Place solution in a quartz cuvette or chemically inert transparent container. 2. Expose to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). 3. Analyze against a control sample stored in the dark. | The thiophene ring is a potential chromophore that can absorb UV/Vis light, leading to photo-oxidative degradation pathways.[2][14] |
References
- The Significance of Thiophene in Medicine: A Systematic Review of the Liter
- (1s)-1-(Thiophen-2-yl)propan-1-amine hydrochloride. (n.d.). ChemScene.
- Thiophene Stability in Photodynamic Therapy: A Mathem
- Safety Data Sheet: (R)-1-(THIOPHEN-3-YL)PROPAN-2-AMINE HCL. (2024). CymitQuimica.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
- SAFETY DATA SHEET: Amylamine. (2024). TCI Chemicals.
- Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. (2023). KISHIDA CHEMICAL CO., LTD.
- SAFETY DATA SHEET: TCO-amine HCl salt. (2025). Sigma-Aldrich.
- Safety Data Sheet: (S)-1-Cyclopropylethan-1-amine hydrochloride. (2021). Angene Chemical.
- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
- SAFETY DATA SHEET: 1-Pentylamine. (2012). Thermo Fisher Scientific.
- Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. (n.d.). Research Journal of Pharmacy and Technology.
- Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology.
- SAFETY D
- FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2024). Rasayan Journal of Chemistry.
- FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2025).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Forced Degradation Study as per ICH Guidelines: Wh
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. (n.d.). Sigma-Aldrich.
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Scientific Research Publishing.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- Forced degradation of fentanyl: Identification and analysis of impurities and degradants. (2025).
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- 2. mdpi.com [mdpi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.ca [fishersci.ca]
- 7. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. rjptonline.org [rjptonline.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ajpsonline.com [ajpsonline.com]
scaling up 1-(Thiophen-2-yl)pentan-1-amine hydrochloride synthesis
Technical Support Center: Scale-Up of 1-(Thiophen-2-yl)pentan-1-amine HCl
Introduction
This guide addresses the specific challenges in scaling the synthesis of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride . While the thiophene ring is a bioisostere for phenyl groups in many drug candidates, its electron-rich nature and sulfur content introduce unique scale-up hazards—specifically acid-catalyzed polymerization during acylation and catalyst poisoning during reductive amination.
This protocol deviates from standard benzylamine synthesis. We prioritize the Leuckart-Wallach reaction over catalytic hydrogenation to bypass sulfur-poisoning of noble metals (Pd/Pt).
Part 1: The Synthetic Workflow
The following logic flow outlines the critical path and decision points for the synthesis.
Figure 1: Critical path for the synthesis of the target amine, highlighting QC checkpoints.
Part 2: Technical Modules & Troubleshooting
Module 1: The Upstream Challenge (Acylation)
Objective: Synthesis of 1-(Thiophen-2-yl)pentan-1-one. The Issue: Thiophene is highly reactive toward electrophiles. Standard Friedel-Crafts conditions (room temp addition) often lead to poly-acylation and polymerization (tar formation).
| Parameter | Recommendation | Rationale |
| Catalyst | Milder than | |
| Temperature | Thiophene acylation is exothermic. Higher temps favor tar. | |
| Addition Order | Add Catalyst to Acyl Chloride/Thiophene | Premixing thiophene and catalyst can degrade the ring. |
| Solvent | DCM or DCE | Chlorinated solvents suppress side reactions better than |
Troubleshooting Guide:
-
Q: My reaction mixture turned into a solid black mass.
-
Cause: Uncontrolled exotherm led to thiophene polymerization.
-
Fix: Ensure the internal temperature never exceeds
during addition. Dilute the thiophene significantly (1M concentration) before adding the Lewis Acid.
-
-
Q: I see 10-15% bis-acylated impurity by GC.
-
Cause: Localized high concentration of acyl chloride.
-
Fix: Increase stirring rate (tip speed) and use a slight excess of Thiophene (1.1 equiv) rather than the acyl chloride.
-
Module 2: The Critical Conversion (Amine Synthesis)
Objective: Conversion of Ketone to Primary Amine. The Issue: The sulfur atom in thiophene will poison standard hydrogenation catalysts (Pd/C, PtO2) instantly. The Solution: The Leuckart-Wallach Reaction (Ammonium Formate) is the most robust scale-up method for thiophene ketones [2].
Protocol Summary:
-
Combine Ketone (1 eq) and Ammonium Formate (4-5 eq).
-
Heat to
. -
Critical Step: Use a Dean-Stark trap or distillation head to remove water/ammonia as they form. This drives the equilibrium.
-
The product is the N-formyl intermediate.[1]
-
Hydrolyze with 6M HCl (reflux, 2-4 h) to release the free amine.
Troubleshooting Guide:
-
Q: The reaction stalls at 50% conversion.
-
Cause: Ammonium formate sublimed into the condenser, reducing the reagent stoichiometry in the pot.
-
Fix: Use a wide-bore air condenser before the water condenser to reflux the formate salt back down, or simply add excess ammonium formate (2 eq) mid-reaction.
-
-
Q: Why not use Reductive Amination with
?-
Insight: You can, but for >100g batches, the cyanide waste stream becomes a safety/disposal liability. Leuckart is "greener" at scale for this specific transformation.
-
-
Q: Can I use Raney Nickel?
-
Insight: Yes, Raney Nickel is sulfur-tolerant if used in massive excess (50-100% wt/wt). However, handling pyrophoric Ni slurry at kilo-scale is riskier than the thermal Leuckart process.
-
Module 3: Downstream Processing (Salt Formation)
Objective: Isolation of high-purity Hydrochloride salt. The Issue: Thiophene amines are lipophilic. Their HCl salts often "oil out" (form a gummy liquid) instead of crystallizing, trapping impurities.
Purification Decision Tree:
Figure 2: Strategy for crystallizing the amine salt.
Troubleshooting Guide:
-
Q: The product oiled out upon adding HCl.
-
Cause: Presence of water or too polar a solvent (like ethanol) initially.
-
Fix: Decant the solvent. Dissolve the oil in a minimum amount of hot Isopropanol (IPA). Add hot Ethyl Acetate (EtOAc) until cloudy. Let cool very slowly to
.
-
-
Q: The salt is pink/grey.
-
Cause: Trace oxidation of the thiophene ring.
-
Fix: Recrystallize from IPA/EtOAc with a pinch of activated charcoal. Filter hot through Celite.
-
References
-
Friedel-Crafts Acylation of Thiophene
-
Leuckart Reaction on Thiophene Ketones
-
Source: Sciencemadness Wiki / Vogel's Practical Organic Chemistry. (2020). Leuckart Reaction Mechanism and Procedures. Retrieved from
- )
-
-
Purification of Thiophene Amine Salts
- Relevance: Validates the use of anhydrous HCl in ether/dioxane and recrystallization strategies (DCM/Heptane or IPA)
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride
This guide provides a comprehensive framework for the spectroscopic confirmation of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It offers a comparative analysis, grounded in established scientific principles and authoritative standards, to ensure the unambiguous identification and characterization of the target molecule. We will explore the expected spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, comparing them with structurally relevant alternatives to highlight key identifying features.
The process of structural elucidation is a cornerstone of chemical research and development. It relies on the convergence of data from multiple analytical techniques, each providing a unique piece of the molecular puzzle. For a novel or specialized compound like this compound, a rigorous, multi-faceted approach is not just recommended; it is essential for validating synthesis, ensuring purity, and meeting regulatory standards. This guide embodies that rigor, explaining the "why" behind the "how" of spectroscopic analysis.
The Strategic Importance of Multi-Modal Spectroscopy
Relying on a single analytical technique for structural confirmation is fraught with risk. Ambiguities can arise from overlapping signals, isomeric impurities, or unexpected molecular arrangements. A robust analytical strategy, therefore, employs a suite of spectroscopic methods.
-
NMR Spectroscopy (¹H and ¹³C): Provides the molecular "scaffold," detailing the connectivity of atoms through chemical shifts, coupling constants, and integration. It is unparalleled for mapping the carbon-hydrogen framework.
-
Mass Spectrometry (MS): Delivers the precise molecular weight and, through fragmentation analysis, offers vital clues about the molecule's substructures. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Acts as a "functional group detector," identifying the presence of specific bonds and moieties (e.g., N-H, C-H, C=C, C-S) based on their characteristic vibrational frequencies.
This guide will detail the expected outcomes from each technique, creating a self-validating system for the confirmation of this compound.
Workflow for Spectroscopic Confirmation
The logical flow for confirming the structure of a synthesized compound is a systematic process of data acquisition, analysis, and validation.
Caption: Workflow for structural confirmation.
Experimental Methodologies: Adherence to Authoritative Standards
The trustworthiness of spectral data hinges on the quality of its acquisition. All methodologies described herein are aligned with the standards and recommendations set forth by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).[1][2] These bodies provide critical guidelines for data reporting, ensuring that data is Findable, Accessible, Interoperable, and Reusable (FAIR).[3][4][5]
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; for amine hydrochlorides, protic solvents like D₂O or CD₃OD can lead to the exchange of the -NH₃⁺ protons, causing their signal to broaden or disappear. DMSO-d₆ is often preferred to observe these labile protons.
-
Referencing: All ¹H and ¹³C chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal. For ultimate consistency, IUPAC recommends referencing relative to the ¹H resonance of tetramethylsilane (TMS).[1]
-
Acquisition:
-
¹H NMR: Acquire spectra on a 400 MHz (or higher) spectrometer. A typical spectral window is -1 to 14 ppm. Ensure all peaks are integrated, and the solvent peak is clearly labeled.[1]
-
¹³C NMR: Acquire spectra on the same instrument, typically operating at 100 MHz. A common spectral window is -10 to 200 ppm.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Ionization: Electrospray ionization (ESI) is the preferred method for a pre-formed salt like an amine hydrochloride. The analysis should be performed in positive ion mode to detect the protonated molecular ion [M+H]⁺.
-
Instrumentation: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to achieve mass accuracy typically within 5 ppm.
-
Data Reporting: Report the exact mass-to-charge ratio (m/z) of the parent ion and compare it to the calculated theoretical mass to confirm the elemental formula. Data should be reported according to established protocols like JCAMP-DX where possible.[6]
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires minimal sample preparation. Alternatively, prepare a potassium bromide (KBr) pellet.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Data Presentation: Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹), noting their intensity (strong, medium, weak) and shape (broad, sharp).
Spectral Data Analysis: Target Compound vs. Alternatives
The following sections present the expected spectral data for this compound and compare it with two logical alternatives: 1-Phenylpentan-1-amine hydrochloride (aromatic isostere) and 2-Aminopentane hydrochloride (aliphatic analogue).[7][8] This comparative approach is crucial for identifying the unique spectral signatures of the thiophene moiety.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum is the most informative for confirming the overall structure and connectivity. The key differentiators will be in the aromatic region and the chemical shift of the proton alpha to the amine.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Protons (Position) | 1-(Thiophen-2-yl)pentan-1-amine HCl (Expected) | 1-Phenylpentan-1-amine HCl (Reference) | 2-Aminopentane HCl (Reference) | Key Observations for Target Compound |
| -NH₃⁺ | ~8.5-9.0 (br s, 3H) | ~8.4-8.9 (br s, 3H) | ~8.0-8.5 (br s, 3H) | Broad signal due to quadrupole broadening and exchange. Position is solvent and concentration dependent. |
| Thiophene H5 | ~7.6 (dd, 1H) | - | - | Downfield shift due to proximity to sulfur and deshielding effects. |
| Thiophene H3, H4 | ~7.0-7.2 (m, 2H) | - | - | Characteristic multiplet for a 2-substituted thiophene ring. |
| Phenyl Protons | - | ~7.3-7.5 (m, 5H) | - | The phenyl protons show a more complex multiplet in a narrower range compared to the thiophene protons. |
| CH-NH₃⁺ (C1) | ~4.8-5.0 (m, 1H) | ~4.5-4.7 (m, 1H) | ~3.1-3.3 (m, 1H) | Significantly deshielded by both the adjacent thiophene ring and the protonated amine. |
| CH₂ (C2) | ~1.9-2.1 (m, 2H) | ~1.8-2.0 (m, 2H) | ~1.5-1.7 (m, 2H) | Diastereotopic protons may result in a complex multiplet. |
| CH₂ (C3) | ~1.2-1.4 (m, 2H) | ~1.2-1.4 (m, 2H) | ~1.2-1.4 (m, 2H) | Overlapping signals typical of an alkyl chain. |
| CH₂ (C4) | ~1.2-1.4 (m, 2H) | ~1.2-1.4 (m, 2H) | - | Part of the overlapping alkyl region. |
| CH₃ (C5) | ~0.8-0.9 (t, 3H) | ~0.8-0.9 (t, 3H) | ~0.8-0.9 (t, 3H) | Characteristic triplet for a terminal methyl group. |
| CH₃ (C1) | - | - | ~1.2 (d, 3H) | Doublet coupled to the C2 proton in the aliphatic analogue. |
¹³C NMR Spectroscopy Data
¹³C NMR complements the proton data, confirming the carbon skeleton. The chemical shifts of the thiophene carbons are highly characteristic.
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon (Position) | 1-(Thiophen-2-yl)pentan-1-amine HCl (Expected) | 1-Phenylpentan-1-amine HCl (Reference) | 2-Aminopentane HCl (Reference) | Key Observations for Target Compound |
| Thiophene C2 | ~142-145 | - | - | Quaternary carbon attached to the pentylamine group, most downfield of the thiophene carbons. |
| Thiophene C5 | ~128-130 | - | - | CH carbon adjacent to sulfur. |
| Thiophene C3, C4 | ~125-128 | - | - | Two distinct CH carbons in the middle of the ring. |
| Phenyl C1 (ipso) | - | ~138-140 | - | Quaternary carbon attached to the pentylamine group. |
| Phenyl CH | - | ~128-130 | - | Signals for ortho, meta, and para carbons. |
| CH-NH₃⁺ (C1) | ~52-55 | ~55-58 | ~48-50 | The benzylic/thiophenic carbon alpha to the amine. |
| CH₂ (C2) | ~34-36 | ~35-37 | ~37-39 | |
| CH₂ (C3) | ~27-29 | ~27-29 | ~19-21 | |
| CH₂ (C4) | ~21-23 | ~21-23 | - | |
| CH₃ (C5) | ~13-14 | ~13-14 | ~13-14 | Terminal methyl carbon. |
| CH₃ (C1) | - | - | ~18-20 | Methyl carbon alpha to the amine. |
Mass Spectrometry Data
HRMS provides the definitive molecular formula, while the fragmentation pattern gives structural confirmation. Sulfur-containing compounds often exhibit a characteristic [M+2]⁺ isotopic peak due to the natural abundance of ³⁴S.[9]
Table 3: Expected High-Resolution Mass Spectrometry Data (ESI+)
| Ion | Calculated m/z for C₉H₁₆NS⁺ | Observed m/z | Fragmentation Pathways |
| [M+H]⁺ | 170.0998 | Within 5 ppm of theoretical | Primary Confirmation: This is the protonated free base. The hydrochloride salt dissociates in the ESI source. |
| [M+H - C₄H₈]⁺ | 114.0423 | Expected | Benzylic/Thiophenic Cleavage: Loss of butene via McLafferty-type rearrangement or direct cleavage, leading to the stable [Thiophene-CH=NH₂]⁺ fragment. This is a highly characteristic fragmentation for this structure. |
| [C₅H₄S]⁺ | 97.0082 | Expected | Thiophene Cation: Formation of the thienyl cation is a common pathway in the fragmentation of thiophene derivatives.[10] |
The presence of the sulfur isotope peak at m/z 172.0971 ([M+2+H]⁺) with an abundance of ~4.5% relative to the [M+H]⁺ peak would provide strong evidence for the presence of a single sulfur atom.[9]
Infrared (IR) Spectroscopy Data
The IR spectrum is ideal for confirming the presence of the amine hydrochloride and thiophene functional groups.
Table 4: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Range (cm⁻¹) | Expected Appearance | Key Observations for Target Compound |
| -NH₃⁺ Stretch | 2800-3200 | Strong, very broad | This broad envelope is a hallmark of an amine salt and often has smaller C-H stretching peaks superimposed on it.[11][12][13] |
| -NH₃⁺ Bend | 1500-1600 | Medium, sharp | Asymmetric and symmetric bending vibrations confirm the primary amine salt.[13] |
| Aromatic C-H Stretch | 3050-3150 | Medium, sharp | Peaks appearing just above 3000 cm⁻¹, characteristic of sp² C-H bonds in the thiophene ring. |
| Aliphatic C-H Stretch | 2850-2960 | Strong, sharp | Multiple sharp peaks corresponding to the pentyl chain, often seen on top of the broad -NH₃⁺ stretch.[13] |
| Thiophene Ring C=C Stretch | 1400-1500 | Medium | Vibrations from the aromatic ring system. |
| C-S Stretch | 600-800 | Weak to Medium | Often difficult to assign definitively but expected for a thiophene-containing compound. |
In comparison, 1-phenylpentan-1-amine HCl would show similar amine hydrochloride bands, but the aromatic C-H and C=C stretching bands would be characteristic of a monosubstituted benzene ring. 2-Aminopentane HCl would lack any signals in the aromatic C-H stretch region (>3000 cm⁻¹) and the aromatic C=C stretch region (1400-1500 cm⁻¹), making its spectrum distinctly different.[14][15]
Conclusion
The structural confirmation of this compound is achieved through a logical and systematic consolidation of data from NMR, MS, and IR spectroscopy. Each technique provides critical, complementary information that, when taken together, allows for an unambiguous assignment.
-
¹H and ¹³C NMR confirms the carbon-hydrogen framework, with the chemical shifts and coupling patterns in the 7.0-7.6 ppm (¹H) and 125-145 ppm (¹³C) regions providing a definitive signature for the 2-substituted thiophene ring.
-
HRMS validates the elemental composition (C₉H₁₅NS) via an accurate mass measurement of the [M+H]⁺ ion at m/z 170.0998. Key fragmentation patterns, such as the loss of butene, further support the proposed structure.
-
IR spectroscopy clearly identifies the essential functional groups: the very broad -NH₃⁺ stretch (2800-3200 cm⁻¹) characteristic of the amine hydrochloride salt, and the aromatic C-H and C=C stretches of the thiophene ring.
By comparing this expected data profile with that of logical alternatives, the unique spectral features of the target compound are brought into sharp focus. This comparative guide provides the robust, evidence-based framework required by researchers and drug development professionals to confidently verify the identity and purity of their synthesized materials.
References
- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Springer.
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. IUPAC News. [Link]
-
IUPAC. (2005). Published JCAMP-DX Protocols. IUPAC CPEP Subcommittee on Electronic Data Standards. [Link]
-
IUPAC. (2019). Development of a Standard for FAIR Data Management of Spectroscopic Data. [Link]
-
Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry, 40(4), 622-634. [Link]
-
Hanson, R., et al. (2021). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. American Chemical Society. [Link]
-
Margl, L., et al. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 53(11-12), 1027-1034. [Link]
-
Chalk, S. J., et al. (2021). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Simon Fraser University Library. (2015). How to find chemical spectra online. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Potapov, V. A., et al. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2005(5), 18-28. [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
-
PubChem. (n.d.). 1-Phenyl-pentylamine. National Center for Biotechnology Information. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]
-
ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
-
TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]
-
ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ChemBK. (2024). 2-Aminopentane. [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group. [Link]
-
PubChemLite. (n.d.). 1-(thiophen-2-yl)propan-2-amine hydrochloride. [Link]
-
Florida International University. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. [Link]
-
Chemsrc. (2025). 2-(ethylamino)-1-phenylpentan-1-one,hydrochloride. [Link]
-
NIST. (n.d.). 1-Pentanone, 1-phenyl-. NIST Chemistry WebBook. [Link]
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comparing biological activity of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride derivatives
Topic: Comparative Pharmacodynamics of Thienylalkylamines: Focusing on 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Leads.
Executive Summary & Scaffold Analysis
This compound represents a specific subclass of heteroaryl-alkylamines. While structurally simple, this scaffold serves as a critical pivot point in Structure-Activity Relationship (SAR) studies, bridging the gap between psychostimulant monoamine transporter inhibitors and neuroprotective NMDA receptor antagonists.
This guide evaluates the biological activity of this pentyl-chain derivative against its phenyl bioisostere and shorter-chain analogues. The core premise of this evaluation is the "Lipophilic Shift" : the transition from surface-protein interaction (Transporters) to channel-pore occlusion (Ion Channels) driven by the elongation of the alkyl chain and the electronic properties of the thiophene ring.
The Thiophene Advantage (Bioisosterism)
The substitution of a benzene ring (in 1-phenylpentan-1-amine) with a thiophene ring introduces unique physicochemical properties:
-
Electronic Density: Thiophene is electron-rich (π-excessive) compared to benzene, enhancing cation-π interactions within receptor binding pockets.
-
Metabolic Profile: The sulfur atom alters CYP450 oxidation susceptibility, often changing the metabolic soft spot from ring hydroxylation to S-oxidation or ring opening.
-
Lipophilicity: Thiophene is generally more lipophilic than benzene, increasing Blood-Brain Barrier (BBB) permeability.
Comparative Biological Activity
The following table contrasts 1-(Thiophen-2-yl)pentan-1-amine (Compound T-Pent ) against three distinct pharmacological standards to illustrate its specific activity profile.
Table 1: Comparative Pharmacological Profile
| Feature | Target (T-Pent) | Analog A (Phenyl-Pent) | Analog B (MPA) | Standard (Memantine) |
| Structure | 1-(Thiophen-2-yl)pentan-1-amine | 1-Phenylpentan-1-amine | 1-(Thiophen-2-yl)-2-methylaminopropane | 3,5-Dimethyladamantan-1-amine |
| Primary Target | NMDA Receptor (Pore Blocker) | Non-selective | DAT / NET Transporter | NMDA Receptor (Pore Blocker) |
| Secondary Target | Sigma-1 Receptor ( | TAAR1 | 5-HT3 Receptor | |
| Mechanism | Uncompetitive Antagonism | Mixed Agonism/Release | Reuptake Inhibition | Uncompetitive Antagonism |
| Lipophilicity (cLogP) | ~2.8 (High) | ~2.5 | ~1.6 (Moderate) | ~3.3 |
| Predicted Effect | Neuroprotective / Dissociative | Vasoconstrictive / Stimulant | Psychostimulant | Anti-dementia / Neuroprotective |
Detailed Analysis
A. vs. 1-Phenylpentan-1-amine (The Bioisostere)
Replacing the phenyl ring with thiophene in the pentyl-amine scaffold significantly alters receptor selectivity. Research indicates that thienyl analogues often exhibit higher affinity for the PCP-binding site within the NMDA receptor channel compared to their phenyl counterparts [1]. The electron-rich sulfur atom facilitates stronger binding interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) lining the receptor pore.
B. vs. Methiopropamine (The Chain Length Shift)
Methiopropamine (MPA) is a short-chain (propyl) thiophene analogue known for potent Dopamine (DAT) and Norepinephrine (NET) transport inhibition.
-
The Shift: Extending the alkyl chain from 3 carbons (MPA) to 5 carbons (T-Pent ) introduces steric bulk that prevents the molecule from fitting into the transporter substrate site.
-
The Result: Activity shifts away from psychostimulation (DAT inhibition) toward ion channel blockade (NMDA/Sigma receptors), as the hydrophobic tail is now long enough to interact with the deep hydrophobic pockets of the ion channel [2].
Mechanism of Action: The "Deep Block" Hypothesis
The biological activity of 1-(Thiophen-2-yl)pentan-1-amine is best understood through its interaction with the NMDA receptor. Unlike competitive antagonists that bind to the glutamate site, this molecule acts as an uncompetitive channel blocker .
Visualizing the Pathway (Graphviz)
Caption: Mechanistic pathway of T-Pent, illustrating how structural features drive blood-brain barrier penetration and use-dependent NMDA receptor blockade.
Experimental Protocols for Validation
To objectively verify the activity of 1-(Thiophen-2-yl)pentan-1-amine, the following self-validating experimental workflows are required. These protocols distinguish between simple binding and functional antagonism.
Protocol A: Radioligand Displacement Assay (Affinity)
Objective: Determine the
-
Preparation: Prepare rat forebrain membrane homogenates.
-
Ligand: Use
MK-801 (Dizocilpine) as the specific radioligand for the open channel. -
Incubation: Incubate membranes with
MK-801 (5 nM) and varying concentrations of T-Pent ( to M) for 2 hours at 25°C in TRIS-HCl buffer.-
Note: Glutamate (10 µM) and Glycine (10 µM) must be added to open the channels, allowing access to the binding site.
-
-
Filtration: Terminate via rapid vacuum filtration over glass fiber filters (pre-soaked in 0.05% PEI).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: If
, the compound is a potent ligand.
-
Protocol B: Functional Calcium Influx Assay (Efficacy)
Objective: Confirm that binding results in functional channel blockade.
-
Cell Line: Use HEK-293 cells stably expressing GluN1/GluN2B subunits.
-
Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive fluorescent dye).
-
Baseline: Measure baseline fluorescence.
-
Challenge: Apply T-Pent (Test) or Memantine (Control) 10 minutes prior to stimulation.
-
Stimulation: Inject Glutamate (100 µM) / Glycine (10 µM).
-
Readout: Monitor fluorescence intensity over 60 seconds.
-
Causality Check: A reduction in peak fluorescence compared to vehicle control confirms functional antagonism.
-
Experimental Workflow Diagram
Caption: Step-by-step validation workflow for characterizing the biological activity of the target compound.
Synthesis & Stability Notes
For researchers synthesizing this derivative for testing, purity is paramount to avoid false positives from precursors.
-
Precursor: Thiophene-2-carboxaldehyde.[1]
-
Method: Reductive amination with pentylamine (or equivalent nitro-aldol condensation followed by reduction).
-
Stability Warning: Thiophene rings are susceptible to oxidation. The hydrochloride salt form is required for stability. Free base forms will degrade rapidly upon air exposure, turning dark due to polymerization [3].
-
Impurity Check: Ensure removal of any unreacted aldehyde, as aldehydes are reactive electrophiles that can interfere with protein binding assays (false positives).
References
-
Conti, P., et al. (2011). "Structure-activity relationships for allosteric NMDA receptor inhibitors." Neuropharmacology.
-
Nussbaumer, P., et al. (1991).[2] "Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics." Journal of Medicinal Chemistry.
-
Ibrahim, S.R.M., et al. (2016).[3] "Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities."[3] Phytochemistry Reviews.
-
Mrongovius, R.I., et al. (1981).[4] "1-(2-Thienyl)-2-phenylethylamines as potential non-stimulant anorectics." Arzneimittelforschung.
Sources
- 1. sciensage.info [sciensage.info]
- 2. Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. 1-(2-Thienyl)-2-phenylethylamines as potential non-stimulant anorectics - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride Isomers
Topic: Content Type: Publish Comparison Guide
Executive Summary
1-(Thiophen-2-yl)pentan-1-amine hydrochloride is a chiral alkylamine derivative structurally related to sympathomimetic agents. Unlike its achiral counterparts, this compound possesses a stereogenic center at the C1 position (alpha to the amine), resulting in two distinct enantiomers: (R)-1-(thiophen-2-yl)pentan-1-amine and (S)-1-(thiophen-2-yl)pentan-1-amine .
For researchers in medicinal chemistry and forensic analysis, distinguishing these isomers is critical, as biological activity and legal status often hinge on stereochemistry. This guide provides a technical comparison of these isomers, focusing on the spectroscopic methods required to differentiate them. Since standard NMR and IR techniques cannot distinguish enantiomers in an achiral environment, this guide prioritizes Chiral HPLC , Circular Dichroism (CD) , and Chiral Shift NMR methodologies.
Chemical Identity & Stereochemistry
The core structure consists of a pentyl chain attached to a thiophene ring, with a primary amine group at the benzylic (or "thenylic") position.
-
IUPAC Name: this compound
-
Molecular Formula: C
H NS · HCl -
Chiral Center: C1 (The carbon connecting the thiophene, amine, and butyl chain).
Synthesis & Isomer Generation
The compound is typically synthesized via the reductive amination of 1-(thiophen-2-yl)pentan-1-one. This process yields a racemic mixture (50:50 R/S) unless a chiral catalyst is employed.
Figure 1: Synthesis and resolution pathway for 1-(thiophen-2-yl)pentan-1-amine isomers.
Baseline Spectroscopic Profile (Achiral)
Before attempting to distinguish the isomers, one must confirm the chemical backbone. In standard solvents (e.g., CDCl
Predicted
H NMR Data (400 MHz, DMSO-
)
The following assignments are based on structural analogs (thiophene-2-ethylamine derivatives) and general shift principles.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Amine | -NH | 8.30 - 8.60 | Broad Singlet | 3H | Ammonium salt protons (exchangeable). |
| Thiophene | C5-H | 7.45 - 7.55 | Doublet of doublets | 1H | Most deshielded aromatic proton. |
| Thiophene | C3-H | 7.10 - 7.20 | Doublet | 1H | Alpha to the alkyl attachment. |
| Thiophene | C4-H | 6.95 - 7.05 | Doublet of doublets | 1H | Beta position, shielded relative to C5. |
| Chiral Center | C1-H | 4.40 - 4.60 | Multiplet (q/t) | 1H | Benzylic-like position, deshielded by N and S. |
| Alkyl Chain | C2-H | 1.80 - 2.00 | Multiplet | 2H | Diastereotopic protons adjacent to chiral center. |
| Alkyl Chain | C3/C4-H | 1.10 - 1.40 | Multiplet | 4H | Bulk methylene chain. |
| Terminus | C5-H | 0.80 - 0.90 | Triplet | 3H | Terminal methyl group. |
Key Identification Feature: The thiophene ring protons typically show a characteristic ABX or AMX system depending on resolution, with coupling constants
Distinguishing the Isomers: Comparative Methodologies
To differentiate the (R) and (S) isomers, the symmetry of the measurement environment must be broken. Three primary methods are validated for this class of compounds.
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
This is the gold standard for quantitative analysis of enantiomeric excess (ee).
-
Principle: The stationary phase contains a chiral selector (typically amylose or cellulose derivatives) that interacts differently with the R and S enantiomers via steric hindrance and hydrogen bonding.
-
Recommended Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). The amine modifier is crucial to prevent peak tailing of the basic amine.
Comparative Performance:
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Note |
|---|
| Retention Time (
Method B:
H NMR with Chiral Shift Reagents (CSA)
If Chiral HPLC is unavailable, derivatization with a chiral agent converts enantiomers into diastereomers , which have distinct physical properties and NMR shifts.
-
Protocol: React the free base amine with (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) . -
Mechanism: The resulting amides are diastereomers. The phenyl ring of the Mosher moiety exerts an anisotropic shielding effect on the protons of the pentyl chain or thiophene ring, depending on the configuration.
-
Observation:
-
Isomer 1 (R,R-diastereomer): The C1-H proton signal will shift upfield (shielded).
-
Isomer 2 (R,S-diastereomer): The C1-H proton signal will shift downfield (deshielded).
-
Result: A racemic mixture will show two distinct multiplets for the C1-H proton (split by ~0.05 - 0.1 ppm).
-
Method C: Circular Dichroism (CD)
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.
-
(R)-Isomer: Typically exhibits a positive Cotton effect at the thiophene
transition (~230-240 nm). -
(S)-Isomer: Exhibits a negative Cotton effect at the same wavelength.
-
Utility: This is the only method that determines absolute configuration without a reference standard, provided theoretical calculations (TD-DFT) match the spectra.
Detailed Experimental Protocols
Protocol 1: Chiral Resolution via HPLC
-
Sample Prep: Dissolve 1 mg of 1-(thiophen-2-yl)pentan-1-amine HCl in 1 mL of Ethanol/Hexane (50:50). Add 1 drop of diethylamine to ensure free base form.
-
System: Agilent 1200 Series or equivalent with UV-Vis detector.
-
Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).
-
Conditions:
-
Flow Rate: 1.0 mL/min
-
Temp: 25°C
-
Detection: 235 nm
-
-
Analysis: Inject 10 µL. Calculate Enantiomeric Excess (ee) using the area under the curves:
Protocol 2: Mosher's Amide Derivatization
-
Neutralization: Treat 10 mg of the HCl salt with saturated NaHCO
and extract with CH Cl to isolate the free amine. -
Reaction: To the amine in CDCl
(0.6 mL) in an NMR tube, add 1.5 equivalents of (R)-(-)-MTPA-Cl and 2 equivalents of pyridine- . -
Incubation: Shake and let stand for 10 minutes.
-
Acquisition: Acquire
H NMR (min 32 scans) and F NMR. -
Interpretation: Look for doubling of the -CF
signal in F NMR (singlets separated by ~0.2 ppm) or the C1-H signal in H NMR.
References
-
Synthesis of Thiophene-Alkylamines : ScienSage. (2022). Synthesis and Characterization of 1-(thiophen-2-yl)-N-(p-tolyl)methanimine. Link
-
Chiral Separation Principles : MDPI Separations. (2021). Enantioselective Chromatographic Separation of Biologically Important Chiral Amines. Link
-
Mosher's Method : National Institutes of Health (NIH). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess. Link
-
Reductive Amination Protocols : Sciencemadness. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Link
-
Thiophene NMR Data : ChemicalBook. 1-thiophen-2-ylpropan-2-amine hydrochloride Spectral Data. Link
A Comparative Guide to 1-(Thiophen-2-yl)alkanamine Hydrochlorides: Synthesis, Characterization, and Research Applications
This guide provides a comprehensive technical overview of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride, a heterocyclic amine of growing interest in medicinal chemistry and materials science. Given the limited specific peer-reviewed literature on this particular molecule, this document adopts a comparative approach, situating it within the broader class of 1-(Thiophen-2-yl)alkanamine hydrochlorides. By analyzing structurally related analogs and established synthetic methodologies, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and practical guidance for utilizing these versatile chemical scaffolds.
The thiophene ring is a well-established pharmacophore, a key structural component in numerous approved drugs, valued for its diverse biological activities.[1][2] Thiophene derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The amine functional group appended to the thiophene core serves as a critical handle for further chemical modification, making compounds like this compound valuable building blocks for creating libraries of novel, biologically active molecules.[5]
Comparative Analysis of 1-(Thiophen-2-yl)alkanamine Analogs
The length of the alkyl chain separating the thiophene ring and the amine group can significantly influence the compound's physicochemical properties, such as lipophilicity and steric hindrance, which in turn affects its biological activity and potential applications. Below is a comparative summary of commercially available 1-(Thiophen-2-yl)alkanamine hydrochloride analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes and Potential Applications |
| (R)-1-(Thiophen-2-yl)ethan-1-amine hydrochloride | 2252246-01-6 | C₆H₁₀ClNS | 163.67 | Chiral building block for asymmetric synthesis. |
| 1-(Thiophen-2-yl)propan-2-amine hydrochloride | 30433-93-3 | C₇H₁₂ClNS | 177.69 | Structural analog with potential for CNS activity.[6][7] |
| (1S)-1-(Thiophen-2-yl)propan-1-amine hydrochloride | 1807933-93-2 | C₇H₁₂ClNS | 177.69 | Chiral building block.[8] |
| This compound | Not Available | C₉H₁₆ClNS | 205.75 | Target of this guide; potential intermediate for novel therapeutics. |
| 1-(Thiophen-2-yl)hexan-1-amine hydrochloride | 1864056-06-3 | C₁₀H₁₈ClNS | 219.78 | Investigated for potential biological activities and as a precursor for conductive polymers.[9] |
Synthesis and Characterization
General Synthetic Workflow
The general strategy involves the conversion of the ketone to an intermediate imine or oxime, followed by reduction to the desired primary amine. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt, which often improves handling and solubility in aqueous media.[1][9]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reductive Amination via Oxime Intermediate
This protocol describes a reliable method for synthesizing this compound from its ketone precursor. It is a self-validating system, with clear checkpoints for characterization.
PART 1: Oxime Formation
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(Thiophen-2-yl)pentan-1-one (10.0 g, 54.9 mmol) in ethanol (100 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (4.58 g, 65.9 mmol, 1.2 eq) and sodium acetate (5.40 g, 65.9 mmol, 1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water (100 mL) to the residue. The oxime product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(thiophen-2-yl)pentan-1-one oxime. The product can be used in the next step without further purification if purity is >95% by NMR.
PART 2: Reduction of the Oxime to the Amine
Causality Note: Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.
-
Reaction Setup: In a dry 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL). Carefully add LiAlH₄ (4.17 g, 109.8 mmol, 2.0 eq) in portions while cooling the flask in an ice bath.
-
Substrate Addition: Dissolve the dried oxime from the previous step (54.9 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
-
Quenching (Fieser workup): Cautiously quench the reaction by slowly adding deionized water (4.2 mL) dropwise while cooling in an ice bath. Follow this with the dropwise addition of 15% aqueous sodium hydroxide (4.2 mL), and finally, more deionized water (12.6 mL). A granular precipitate should form.
-
Isolation of Free Base: Stir the mixture for 30 minutes, then filter off the aluminum salts and wash them thoroughly with THF. Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 1-(thiophen-2-yl)pentan-1-amine free base.
PART 3: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine in diethyl ether (100 mL). Cool the solution in an ice bath.
-
Precipitation: Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.
-
Isolation and Purification: Collect the resulting white solid by vacuum filtration. Wash the solid with cold diethyl ether and dry it in a vacuum oven at 40-50 °C to yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Potential Research Applications and Comparative Landscape
The primary application of this compound and its analogs lies in their role as versatile synthetic intermediates.[1] The thiophene moiety is a key feature in many biologically active compounds, and the primary amine allows for a wide range of subsequent chemical modifications.
Caption: Potential research applications stemming from the 1-(thiophen-2-yl)alkanamine scaffold.
-
Medicinal Chemistry: The lipophilicity conferred by the pentyl chain makes this compound an interesting candidate for developing agents that need to cross cell membranes. It can be elaborated into more complex molecules targeting a range of diseases. Thiophene derivatives are known to exhibit broad biological activity.[2][3]
-
Materials Science: Longer-chain analogs like the hexanamine derivative have been noted for their potential use as precursors to conductive polymers, where the thiophene unit provides essential electronic properties.[9]
-
Ligand Development: The amine can be used to synthesize Schiff bases or other multidentate ligands capable of coordinating with transition metals, creating novel catalysts or organometallic complexes.[11]
By providing this comparative analysis and a detailed synthetic framework, we hope to empower researchers to explore the full potential of this compound and its related analogs in their scientific endeavors.
References
-
PubChem. (n.d.). 1-(thiophen-2-yl)propan-2-amine hydrochloride. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2022, April 30). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2025, August 6). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved February 14, 2026, from [Link]
-
American Elements. (n.d.). Thiophenes. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. Retrieved February 14, 2026, from [Link]
-
International Journal of Research and Analytical Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved February 14, 2026, from [Link]
-
MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved February 14, 2026, from [Link]
-
MDPI. (2024, January 16). Biological Activities of Thiophenes. Retrieved February 14, 2026, from [Link]
Sources
- 1. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. journalwjarr.com [journalwjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 53632-92-1 (C7H11NS) [pubchemlite.lcsb.uni.lu]
- 7. 1-(thiophen-2-yl)propan-2-amine hydrochloride | CAS 30433-93-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. chemscene.com [chemscene.com]
- 9. 1-(Thiophen-2-yl)hexan-1-amine hydrochloride|CAS 1864056-06-3 [benchchem.com]
- 10. 53119-25-8|1-(Thiophen-2-yl)pentan-1-one|BLD Pharm [bldpharm.com]
- 11. sciensage.info [sciensage.info]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(Thiophen-2-yl)pentan-1-amine hydrochloride
Executive Summary & Core Directive
Treat this compound as a High-Potency Unknown. 1-(Thiophen-2-yl)pentan-1-amine hydrochloride is a functionalized heteroaromatic amine salt. While specific toxicological data for this exact pentyl-chain variant may be sparse, Structure-Activity Relationship (SAR) analysis of thiophene-alkylamines dictates that it be handled as a severe irritant, potential sensitizer, and corrosive to mucous membranes .
Immediate Action Required:
-
Primary Engineering Control: All open-container operations must occur inside a certified Chemical Fume Hood.
-
Prohibited: Do not handle on an open benchtop. Do not use latex gloves (poor resistance to organic amines).
Risk Assessment & Hazard Identification
Effective PPE selection relies on understanding the specific hazards of the molecule's substructures.
| Substructure | Hazard Characteristics | Physiological Impact |
| Thiophene Ring | Lipophilic, metabolically active. | Potential hepatotoxicity; readily absorbed through skin. |
| Primary Amine | Basic, reactive nucleophile. | Caustic to tissue; severe respiratory irritant. |
| Hydrochloride Salt | Fine crystalline solid/powder. | Inhalation Hazard: Hygroscopic dust that forms hydrochloric acid upon contact with moisture in the lungs/eyes. |
Inferred GHS Classifications (Precautionary):
-
H314/H315: Causes severe skin burns and eye damage.[1][2][3]
-
H302/H312: Harmful if swallowed or in contact with skin.[2]
The PPE Matrix: Task-Based Selection
Do not rely on a "one-size-fits-all" approach. Select PPE based on the energy and scale of your task.
Table 1: PPE Specifications
| Protection Zone | Standard Handling (< 1g) | Scale-Up / High Energy (> 1g or Dissolution) | Spill Cleanup / Emergency |
| Eye/Face | ANSI Z87.1 Safety Glasses with side shields. | Chemical Splash Goggles (indirect venting) to seal against dust. | Full Face Shield over Splash Goggles. |
| Hand (Primary) | Nitrile (min 5 mil). Inspect for pinholes. | High-Risk Nitrile (8 mil) or Double Gloving (colored indicator underglove). | Laminate Film (Silver Shield) or Heavy Duty Butyl. |
| Hand (Secondary) | None required if technique is clean. | Long-cuff nitrile over lab coat sleeve (taped). | Chemical resistant outer glove. |
| Respiratory | Fume Hood (Sash at 18"). No respirator needed. | Fume Hood . If outside hood (weighing enclosure): N95. | P100 Half-Mask or SCBA (if large powder release). |
| Body | Cotton/Poly Lab Coat (buttoned). | Chemical-Resistant Apron (Tyvek/PVC) over Lab Coat. | Tyvek Coverall (Type 5/6). |
Operational Protocol: The "Zero-Contact" Method
Expert Insight: The highest risk of exposure for hydrochloride salts is during the weighing process, where static electricity can disperse fine particles.
Phase A: Preparation (Donning)
-
Glove Check: Perform a "pneumatic test" (inflate glove with air, hold, and listen/feel for leaks) before donning.
-
Sleeve Tuck: If using a single pair of gloves, tuck the lab coat cuff inside the glove to prevent wrist exposure.
-
Static Control: Place an ionizing bar or anti-static gun near the balance inside the hood to prevent "flying powder."
Phase B: Handling (Weighing & Transfer)
-
The "Working Zone": Perform all transfers at least 6 inches inside the fume hood sash.
-
Solvent Addition: When dissolving the salt, add solvent slowly. The heat of solution (exothermic) combined with the release of HCl fumes requires the sash to be lowered immediately.
-
Draft Protection: Use a draft shield around the balance; airflow turbulence can aerosolize the light HCl salt.
Phase C: Decontamination (Doffing)
-
Wipe Down: Wipe the exterior of the reagent bottle and the balance area with a damp paper towel (water/surfactant) before removing hands from the hood.
-
Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside out) to ensure the contaminated exterior never touches skin.
-
Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.
Decision Logic & Emergency Response
Visualizing the decision pathways ensures rapid reaction times.
Diagram 1: PPE Selection Workflow
Caption: Logic flow for selecting appropriate PPE based on operational scale and physical state.
Diagram 2: Emergency Exposure Loop
Caption: Immediate response protocol for dermal or ocular exposure.
[5][9]
Disposal & Environmental Stewardship
Thiophene compounds contain sulfur, which dictates specific incineration protocols to prevent acid rain precursors (SOx).
-
Segregation: Collect waste in a container explicitly labeled "Halogenated Organic Solvents + Sulfur Compounds." Do not mix with oxidizing acids (e.g., Nitric Acid), as thiophenes can react violently.
-
Aqueous Waste: If the salt is in an aqueous solution, adjust pH to neutral (pH 7) before disposal into the hazardous waste stream. Do not pour down the drain.
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged in clear polyethylene bags and tagged as "Solid Chemical Waste: Thiophene/Amine Contaminated."
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Requirements for Laboratories. United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (n.d.). Thiophene Handling and Safety Data. National Library of Medicine. [Link]
Disclaimer: This guide is for informational purposes only and does not replace the official Safety Data Sheet (SDS) provided by your specific chemical supplier. Always conduct a site-specific risk assessment before handling.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
